Bienvenue dans la boutique en ligne BenchChem!

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Kinase Selectivity Structure-Activity Relationship Quinazoline SAR

N-[(2,5-Difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477868-59-0) is a distinct 4-aminoquinazoline featuring a 2,5-difluorobenzyl substitution, creating unique electronic and steric properties for SAR research. Unlike classic anilinoquinazolines, this benzylamine analog serves as a critical chemical probe to explore kinase hinge-pocket selectivity or as a potent negative control, validating binding modes. Its 4-position amine offers a derivatization handle for biotin/fluorescent tagging without blocking the kinase-binding motif.

Molecular Formula C17H15F2N3O2
Molecular Weight 331.323
CAS No. 477868-59-0
Cat. No. B2464086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
CAS477868-59-0
Molecular FormulaC17H15F2N3O2
Molecular Weight331.323
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC(=C3)F)F)OC
InChIInChI=1S/C17H15F2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-5-11(18)3-4-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22)
InChIKeyGVPKPBHZOBGLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,5-Difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477868-59-0) for Chemical Biology and Kinase Research Procurement


N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477868-59-0) is a synthetic small molecule belonging to the 4-aminoquinazoline class. This class is widely recognized for its potential as kinase inhibitors, with structural modifications to the core scaffold frequently explored to tune selectivity and potency against various tyrosine and serine/threonine kinases. The compound's specific substitution pattern—a 6,7-dimethoxyquinazoline core linked via a 4-amine to a 2,5-difluorobenzyl group—is present in several compound libraries screened for biological activity [1]. However, its specific pharmacological profile remains largely uncharacterized in the peer-reviewed public domain, distinguishing it from well-known, clinically-advanced 4-anilinoquinazoline analogs [2].

Substitution Risks in 4-Aminoquinazoline Research Compounds: Why N-[(2,5-Difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is Not Interchangeable


The 4-aminoquinazoline scaffold is exquisitely sensitive to substituent effects, where minor changes to the N-4 substituent can cause dramatic shifts in kinase selectivity and potency. For instance, replacing the aniline in PD153035 with a benzylamine group abolishes picomolar EGFR inhibition [1], while introducing different halogen patterns can redirect affinity toward VEGFR-2 [2] or CLK/GSK-3 kinases [3]. The specific 2,5-difluorobenzyl substitution on this compound creates a unique electronic and steric environment that cannot be approximated by simple unsubstituted benzyl or anilino analogs. Without specific comparative data, assuming functional equivalence to any other 4-aminoquinazoline is scientifically unfounded and may lead to failed experiments or misleading structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide for N-[(2,5-Difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine Procurement Decisions


Comparative Kinase Profiling Data is Absent for This Benzylamine Analog

A direct head-to-head comparison of N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine against well-characterized 4-aminoquinazoline inhibitors is not possible with current public data. The known comparators PD153035 (a 4-anilinoquinazoline) and N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine show potent, defined kinase inhibition (EGFR IC50: 0.025 nM and VEGFR-2 IC50: 5,300 nM, respectively [1][2]), while published data for the target compound is limited to unspecified 'Potency' values from high-throughput screens [3]. High-strength differential evidence is limited in the accessible literature, and procurement decisions must be made with this knowledge gap in mind.

Kinase Selectivity Structure-Activity Relationship Quinazoline SAR

Lack of Defined ADME/T Profile Prevents Direct in Vivo Comparison

While computational predictions suggest a favorable drug-likeness profile for this compound, with a molecular weight of 331.32 and a calculated XLogP3 of 3.5 [1], there is no published experimental data on its absorption, distribution, metabolism, excretion, or toxicity (ADME/T). In contrast, numerous 4-anilinoquinazoline analogs have extensive in vivo pharmacokinetic data [2]. This absence of data is a critical differentiator, as it means the compound cannot be substituted for a more advanced lead in any in vivo study without significant risk.

Drug-likeness Physicochemical Properties In Vivo Feasibility

Application Scenarios for Procuring N-[(2,5-Difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477868-59-0)


Chemical Probe for Investigating Kinase Selectivity Pockets

Due to its unique 2,5-difluorobenzyl substituent, this compound is best applied as a chemical probe to explore how specific hydrophobic and electronic features of the kinase hinge-binding pocket accommodate or reject benzylamine-based scaffolds compared to classic anilinoquinazolines. Researchers can use it in a panel of recombinant kinase assays to identify potential 'off-target' kinases that are uniquely sensitive to this scaffold, generating novel SAR hypotheses [1].

Precursor for Focused Library Synthesis in Drug Discovery

This compound retains the 4-position amine as a potential derivatization handle for further chemical modification or for introducing tags (e.g., biotin, fluorescent probes) without blocking the kinase hinge-binding motif. It serves as a versatile scaffold for building a focused library of quinazoline-based inhibitors, where the effect of varying amine substituents on cellular activity can be rapidly assessed [2].

Negative Control Compound for Anilinoquinazoline-Based Research Programs

Given the extreme sensitivity of the 4-amino group to structural changes, this compound might serve as a potent negative control in cellular assays where a specific 4-anilinoquinazoline inhibitor (e.g., an EGFR inhibitor) is being studied. Demonstrating that the benzylamine analog is inactive in the same assay strengthens the SAR and validates the presumed binding mode of the active lead, provided its lack of potency in the specific target assay is first confirmed [2].

Quote Request

Request a Quote for N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.